Mexiletine
Overview
Description
Synthesis Analysis
The synthesis of Mexiletine involves complex chemical processes that have been refined over the years to enhance its production and purity. While specific synthesis routes are proprietary and detailed in specialized chemistry literature, the general approach mirrors that of its analogue lignocaine, with adjustments to optimize for Mexiletine's unique structure and properties.
Molecular Structure Analysis
Mexiletine belongs to the class I antiarrhythmic drugs, characterized by its ability to block sodium channels, thus affecting the electrophysiological properties of the heart. Its molecular structure is pivotal in its mechanism of action, closely resembling that of lignocaine, which allows for its role in controlling ventricular arrhythmias, particularly following acute myocardial infarction. The structural similarity to lignocaine contributes to its pharmacodynamic properties suitable for chronic oral prophylaxis of serious ventricular arrhythmias in patients with ischemic heart disease (Chew, Collett, & Singh, 1979).
Chemical Reactions and Properties
Mexiletine's chemical reactions and properties are critical in its pharmacokinetic profile, characterized by high systemic availability following oral ingestion. The drug undergoes extensive metabolism in the liver, with only a small percentage appearing unchanged in the urine. Its renal clearance is influenced by urinary acidosis, and about 70% of serum Mexiletine is protein-bound. These properties are essential for maintaining therapeutic concentrations and ensuring the drug's efficacy in the prophylaxis of ventricular arrhythmias (Chew, Collett, & Singh, 1979).
Scientific Research Applications
Mexiletine and Sodium Currents in Skeletal Muscle
Mexiletine, an antiarrhythmic agent, has been effective in treating myotonia and neuropathic pain. A study by Bellis et al. (2006) in the British Journal of Pharmacology evaluated the pharmacological activity of mexiletine's major metabolites on skeletal muscle sodium currents. This research highlighted mexiletine's impact on skeletal muscle, beyond its primary use in treating ventricular arrhythmias【Bellis et al., 2006】.
Mexiletine in Treating Muscle Channelopathies
Another study conducted by Wang, Russell, and Wang (2004) in The Journal of Physiology examined mexiletine's effects on human skeletal muscle sodium channels. Their research found mexiletine effective for conditions like paramyotonia congenita and potassium-aggravated myotonia. This demonstrates mexiletine's broader applicability in muscle channelopathies【Wang, Russell, & Wang, 2004】.
Mexiletine and Long-QT Syndrome Type 3
Mexiletine's role in gene-specific therapy for Long-QT Syndrome Type 3 (LQT3) patients, caused by mutations in the cardiac sodium channel gene (SCN5A), was explored by Ruan et al. (2007) in Circulation. They found that the clinical response to mexiletine in LQT3 could be predicted by the biophysical properties of different mutations, highlighting its potential in personalized medicine for cardiac conditions【Ruan et al., 2007】.
Mexiletine and hERG Potassium Channel
A study by Gualdani et al. (2015) in Pharmacology Research & Perspectives investigated mexiletine's interaction with the hERG potassium channel. This research provided insights into mexiletine's molecular interactions and potential therapeutic applications beyond its primary antiarrhythmic use, especially in the context of myotonic syndromes and neuropathic pain【Gualdani et al., 2015】.
Mexiletine in Neuropathic Pain
Chapman, Ng, and Dickenson (1998) in Pain explored mexiletine's spinal action in the somatosensory transmission of nerve-injured rats. Their findings suggested mexiletine's effectiveness in treating neuropathic pain, indicating its potential use in pain management【Chapman, Ng, & Dickenson, 1998】.
Mexiletine's Isoform- and State-Dependent Interactions
Nakagawa, Munakata, and Sunami (2018) in Molecular Pharmacology examined the state-dependent affinities of mexiletine for different sodium channel isoforms. Their research contributes to understanding the mechanisms of action of mexiletine and its therapeutic potential in various conditions, including neuroprotection and myotonia【Nakagawa, Munakata, & Sunami, 2018】.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
Record name | Mexiletine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
Record name | Mexiletine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mexiletine | |
CAS RN |
31828-71-4 | |
Record name | Mexiletine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mexiletine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mexiletine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEXILETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
Record name | Mexiletine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00379 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mexiletine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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